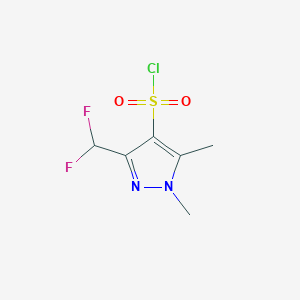

3-(Difluoromethyl)-1,5-dimethyl-1h-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1,5-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2O2S/c1-3-5(14(7,12)13)4(6(8)9)10-11(3)2/h6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCMWSFFAIYULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(Difluoromethyl)-1,5-dimethylpyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1,5-dimethyl-1h-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit anticancer properties. The sulfonyl chloride group enhances reactivity, allowing for the formation of various derivatives that may inhibit tumor growth.

Case Study : A study on pyrazole derivatives demonstrated that modifications at the sulfonyl position can lead to enhanced cytotoxicity against specific cancer cell lines such as HeLa and A549.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(Difluoromethyl)-... | HeLa (Cervical) | TBD | TBD |

| 3-(Difluoromethyl)-... | A549 (Lung) | TBD | Inhibition of EGFR |

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory responses. It may act by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.

Research Findings : In vitro studies have indicated that derivatives of this compound can reduce the secretion of TNF-alpha and IL-6 in macrophage cultures, suggesting its utility in treating inflammatory diseases.

Herbicidal Activity

The difluoromethyl group is known to enhance the herbicidal activity of pyrazole derivatives. Research has shown that these compounds can effectively inhibit the growth of various weeds.

Field Trials : Trials conducted on common agricultural weeds demonstrated a significant reduction in growth rates when treated with formulations containing 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Echinochloa crus-galli | 200 | 90 |

Synthesis of Functional Polymers

The sulfonyl chloride functionality allows for reactions with amines and alcohols, facilitating the synthesis of functionalized polymers.

Research Insight : Polymers synthesized using this compound exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1,5-dimethyl-1h-pyrazole-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide, sulfonate, or sulfonothioate derivatives . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The sulfonyl chloride (-SO₂Cl) in the target compound is a stronger EWG than bromine or trifluoromethyl (-CF₃), enhancing electrophilicity at position 4 .

- Fluorinated Groups : The -CF₂H group offers moderate electron withdrawal and steric bulk, contrasting with the stronger -CF₃ group in ’s compound, which increases metabolic resistance but reduces solubility .

- Aromatic vs.

Physicochemical Properties

Comparative LC/MS and stability

Analysis :

- The target compound’s lower molecular weight and polar sulfonyl chloride group result in shorter LC/MS retention times compared to brominated or aryl-substituted analogues .

- Hydrolytic instability of the sulfonyl chloride group contrasts with the stability of sulfanyl (-S-) or carbonyl (-CHO) functionalities in other derivatives .

Biological Activity

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, with the CAS number 943152-92-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C6H7ClF2N2O2S

- Molecular Weight : 244.65 g/mol

- Structure : The compound features a pyrazole ring with a difluoromethyl group and a sulfonyl chloride substituent, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the introduction of a difluoromethyl group into a pyrazole framework, followed by sulfonylation. Recent methodologies have focused on optimizing reaction conditions to enhance yield and purity.

Antifungal Activity

A study conducted by Wang et al. synthesized various pyrazole derivatives, including those similar to this compound. The antifungal assays revealed that certain derivatives exhibited significant activity against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea, with effective concentrations around 50 ppm .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can act as potent anti-inflammatory agents. In particular, compounds structurally related to this compound demonstrated inhibitory effects on cyclooxygenase (COX) enzymes. For instance, some derivatives showed IC50 values in the low micromolar range (0.02–0.04 μM) against COX-2, making them promising candidates for anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly affect the biological activity of these compounds. For example, the presence of electron-withdrawing groups like difluoromethyl enhances lipophilicity and potentially increases bioavailability .

Study 1: Antifungal Efficacy

In a comparative study of antifungal activities among various pyrazole derivatives, it was noted that compounds similar to this compound exhibited higher efficacy against Rhizoctonia solani and Phytophthora oryzae compared to standard antifungal agents. This study highlighted the potential application in agricultural settings for crop protection .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that certain pyrazole derivatives inhibited COX enzymes effectively, suggesting their role in modulating inflammatory pathways. The selectivity index for COX-2 inhibition was notably high for some compounds derived from similar structures, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the established laboratory-scale synthesis methods for 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride?

The compound is typically synthesized via a multi-step process:

- Pyrazole ring formation : Initial preparation of the pyrazole core using substituted hydrazines and diketones or via cyclocondensation reactions.

- Sulfonation : Reaction of the pyrazole intermediate with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) to introduce the sulfonyl chloride group.

- Purification : Techniques like recrystallization (using solvents such as dichloromethane/petroleum ether) or column chromatography are employed to achieve >95% purity . Key challenges include controlling exothermic reactions during sulfonation and minimizing hydrolysis of the sulfonyl chloride group.

Q. How is the structural integrity of the compound verified after synthesis?

Analytical methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., difluoromethyl protons appear as a triplet near δ 5.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected at m/z 253.02).

- Elemental analysis : To confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What are the primary reactivity pathways of this sulfonyl chloride in nucleophilic substitution reactions?

The sulfonyl chloride group reacts with nucleophiles such as:

- Amines : Forms sulfonamides under mild conditions (e.g., room temperature in dichloromethane with triethylamine as a base).

- Alcohols : Requires activation with bases like DMAP or catalysts (e.g., pyridine) to form sulfonate esters.

- Thiols : Rapid displacement to yield sulfonyl thioethers, often monitored via TLC to track progress .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for sulfonamide formation?

A DoE approach might include:

- Variables : Temperature (20–60°C), solvent polarity (DCM vs. THF), and base stoichiometry (1–3 eq).

- Response surface modeling : To identify ideal conditions for maximizing yield and minimizing byproducts (e.g., hydrolysis). Studies on analogous compounds suggest optimal yields at 40°C in DCM with 1.5 eq of base, achieving >85% conversion .

Q. How do conflicting data on thermal stability impact storage and handling protocols?

Discrepancies in thermal decomposition temperatures (reported between 120°C and 150°C) suggest:

Q. What strategies mitigate competing side reactions during sulfonation?

Common issues include over-sulfonation or pyrazole ring degradation. Mitigation strategies involve:

- Controlled addition rates : Slow addition of chlorosulfonic acid to maintain temperatures below 0°C.

- In-situ quenching : Immediate neutralization of excess sulfonating agents with ice-cold NaHCO₃ .

Q. Can continuous-flow chemistry improve scalability and safety in synthesis?

Flow reactors offer advantages such as:

- Precise temperature control : Critical for exothermic sulfonation steps.

- Reduced hydrolysis risk : Shorter residence times (<5 minutes) minimize contact with moisture. Pilot studies on similar sulfonyl chlorides achieved 92% yield in flow vs. 78% in batch .

Q. What biological screening data exist for structurally related pyrazole-sulfonyl derivatives?

While direct data on this compound is limited, analogs like 1-phenyl-1H-pyrazole-4-sulfonamides show:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria.

- Enzyme inhibition : IC₅₀ of 1.2 µM against carbonic anhydrase IX, a cancer target .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.